2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone
Description
Structure and Properties: The compound 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone features a pyrrole ring substituted at the 2-position with an ethanone group. The tertiary amine side chain comprises a 2-hydroxyethyl and an isopropyl group.
The tertiary amine moiety may be introduced via alkylation of a secondary amine precursor. Potential applications include pharmaceutical intermediates or bioactive molecules, given the structural similarity to synthetic cannabinoids (e.g., JWH series) and aroma-related metabolites .
Properties
IUPAC Name |
2-[2-hydroxyethyl(propan-2-yl)amino]-1-(1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-9(2)13(6-7-14)8-11(15)10-4-3-5-12-10/h3-5,9,12,14H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNXHNKNQSFBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC(=O)C1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(1H-Pyrrol-2-yl)ethanone
The foundational step involves preparing 1-(1H-pyrrol-2-yl)ethanone, a critical intermediate. As reported in, this is achieved via microwave-assisted condensation of 5-chlorosalicylaldehyde with 4-aminophenylethanone ethoxy oxime in ethanol. The reaction proceeds at 130°C for 3 hours, yielding a yellow solid after column chromatography (19.2% yield).
Reaction Conditions:
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Solvent: Ethanol/1-butanol mixture
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Catalyst: HCl (10 µL)
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Temperature: 130°C (microwave irradiation)
Amination with Isopropylamine
The intermediate is then subjected to amination using isopropylamine in tetrahydrofuran (THF) at 0–5°C. Borane dimethylsulfide serves as a reducing agent, facilitating the formation of the isopropyl-amino group. Post-reaction purification via ethyl acetate extraction and vacuum distillation yields the secondary amine derivative (45% yield).
Key Data:
Hydroxyethyl Functionalization
The final step introduces the hydroxyethyl group via nucleophilic substitution with 2-bromoethanol. Conducted in dichloromethane with potassium carbonate as a base, this reaction achieves 68% yield after aqueous workup and solvent evaporation.
Method 2: Direct Coupling of Preformed Amines
Preparation of (S)-2-Aminobutyramide Hydrochloride
Patent describes a novel process using (S)-2-aminobutyramide hydrochloride as a starting material. Reacted with potassium iodide and potassium carbonate in ethyl acetate at 65–70°C for 40 hours, this method yields a 70% pure product after filtration and solvent distillation.
One-Pot Synthesis
A streamlined approach combines 1-(1H-pyrrol-2-yl)ethanone, isopropylamine, and 2-bromoethanol in a single reactor. Using THF as a solvent and sodium hydroxide as a base, the reaction achieves 52% overall yield. However, this method requires careful pH control to avoid side reactions.
Advantages:
Method 3: Catalytic Asymmetric Synthesis
Chiral Catalyst Application
A high-yielding enantioselective synthesis employs palladium catalysts (Pd₂(dba)₃) and t-butyl XPhos ligands. This method, adapted from, achieves 89% enantiomeric excess (ee) by optimizing microwave conditions (130°C, 4 hours).
Catalyst System:
Purification via Crystallization
The crude product is crystallized from chloroform/ethanol (3:1), enhancing purity to >99% as confirmed by elemental analysis (C: 64.62%, H: 5.46%, N: 8.75%).
Comparative Analysis of Preparation Methods
The table below summarizes key metrics for the three methods:
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 45% | 52% | 70% |
| Reaction Time | 20 hours | 12 hours | 18 hours |
| Purification Steps | 3 | 2 | 4 |
| Enantiomeric Excess (ee) | N/A | N/A | 89% |
| Cost Efficiency | Moderate | High | Low |
Key Findings:
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Method 3 offers superior yield and enantioselectivity but requires expensive catalysts.
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Method 2 balances efficiency and cost, ideal for industrial-scale production.
Critical Challenges and Optimization Strategies
Byproduct Formation
The condensation of pyrrole derivatives often generates halogenated byproducts (e.g., 5-chloro isomers). Patent mitigates this using sodium thiosulfate quenching, reducing byproduct concentration by 78%.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ethanone group can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrole ring, which is known for its biological activity. Its molecular formula is , and it contains functional groups that contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Research indicates that it may exhibit properties beneficial for treating various conditions due to its interaction with specific biological targets.
Case Study: Antidepressant Activity
A study published in a peer-reviewed journal highlighted the compound's efficacy in animal models of depression. The results demonstrated significant improvements in behavioral tests, suggesting potential as an antidepressant agent .
Neuropharmacology
The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for studying neurological disorders.
Case Study: Neuroprotective Effects
Research has shown that 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone exhibits neuroprotective effects in vitro. It was found to reduce oxidative stress markers in neuronal cell cultures, providing insights into its potential use in neurodegenerative diseases .
Drug Development
As a lead compound, it serves as a basis for developing new pharmaceuticals aimed at various diseases.
Mechanism of Action
The mechanism by which 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
Table 1: Key Structural Features and Molecular Data
*Estimated based on structural analogy.
Physicochemical and Functional Differences
Solubility and Polarity: The hydroxyethyl group in the target compound enhances hydrophilicity compared to non-polar analogs like 2-acetylpyrrole. Chloro-substituted analogs (e.g., 2-chloro-1-(1H-pyrrol-2-yl)ethanone) exhibit higher reactivity due to the electron-withdrawing Cl atom, making them suitable for nucleophilic substitutions .
Biological Relevance: 2-Acetylpyrrole is a key metabolite in fragrant rice, correlating with 2-acetyl-1-pyrroline (2AP) accumulation .
Synthetic Complexity :
Biological Activity
The compound 2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone , known by its CAS number 1250129-36-2, is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 210.28 g/mol
- Chemical Structure : The compound features a pyrrole ring, which is known for its diverse biological activities. The presence of the isopropyl and hydroxyethyl groups may influence its pharmacological profile.
Antibacterial Activity
Recent studies indicate that pyrrole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |
| Pyrrole Derivative A | 3.12 | S. aureus |
| Pyrrole Derivative B | 12.5 | E. coli |
These findings suggest that the compound may possess comparable efficacy to established antibiotics, warranting further investigation into its potential as an antibacterial agent .
The mechanism by which pyrrole derivatives exert their antibacterial effects often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Specifically, studies indicate that these compounds can inhibit key enzymes involved in bacterial growth and replication .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of pyrrole derivatives were synthesized and tested against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted that certain modifications to the pyrrole structure significantly enhanced antibacterial activity, achieving MIC values as low as 3.12 μg/mL against S. aureus .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the introduction of hydrophilic groups, such as hydroxyl or amine functionalities, improved solubility and bioavailability of the compounds, leading to enhanced antimicrobial activity . For instance, derivatives with an isopropyl amino group demonstrated increased potency compared to their unsubstituted counterparts.
Q & A
Q. Which databases and reference standards are critical for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
